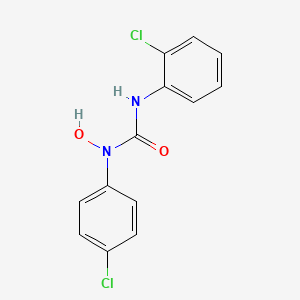![molecular formula C27H59NO3Si B14367226 3-{Tris[(2-ethylhexyl)oxy]silyl}propan-1-amine CAS No. 94195-00-3](/img/structure/B14367226.png)
3-{Tris[(2-ethylhexyl)oxy]silyl}propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{Tris[(2-ethylhexyl)oxy]silyl}propan-1-amine is a primary aliphatic amine that features a unique structure where the hydroxy group of 3-aminopropan-1-ol is replaced by a (2-ethylhexyl)oxy group . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{Tris[(2-ethylhexyl)oxy]silyl}propan-1-amine typically involves the reaction of 3-aminopropan-1-ol with 2-ethylhexanol in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is common to obtain the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-{Tris[(2-ethylhexyl)oxy]silyl}propan-1-amine undergoes various chemical reactions typical of primary amines, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, forming new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, secondary amines, tertiary amines, and various substituted derivatives .
Applications De Recherche Scientifique
3-{Tris[(2-ethylhexyl)oxy]silyl}propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the modification of biomolecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives
Mécanisme D'action
The mechanism of action of 3-{Tris[(2-ethylhexyl)oxy]silyl}propan-1-amine involves its ability to act as a nucleophile due to the presence of the primary amine group. This allows it to participate in various chemical reactions, forming stable complexes with metal ions and facilitating the formation of new chemical bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Triethoxysilyl)propylamine: Similar in structure but with ethoxy groups instead of 2-ethylhexyl groups.
3-aminopropyltriethoxysilane: Another related compound used in similar applications.
Uniqueness
3-{Tris[(2-ethylhexyl)oxy]silyl}propan-1-amine is unique due to its specific (2-ethylhexyl)oxy groups, which impart distinct physical and chemical properties, making it suitable for specialized applications in various fields .
Propriétés
Numéro CAS |
94195-00-3 |
|---|---|
Formule moléculaire |
C27H59NO3Si |
Poids moléculaire |
473.8 g/mol |
Nom IUPAC |
3-[tris(2-ethylhexoxy)silyl]propan-1-amine |
InChI |
InChI=1S/C27H59NO3Si/c1-7-13-17-25(10-4)22-29-32(21-16-20-28,30-23-26(11-5)18-14-8-2)31-24-27(12-6)19-15-9-3/h25-27H,7-24,28H2,1-6H3 |
Clé InChI |
TXTKIYNSLAVSIP-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)CO[Si](CCCN)(OCC(CC)CCCC)OCC(CC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


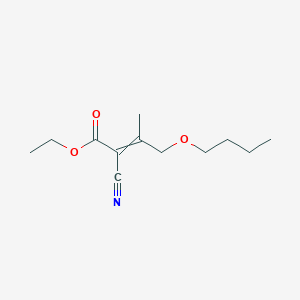
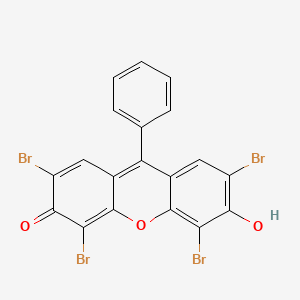
![Ethyl 4-({2-[(methanesulfonyl)oxy]ethyl}sulfanyl)butanoate](/img/structure/B14367155.png)
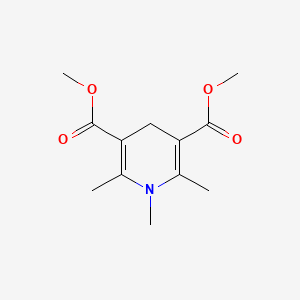

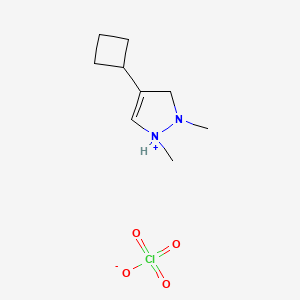
![9-Benzyl-6-[(2-nitrophenyl)methylsulfanyl]purin-2-amine](/img/structure/B14367184.png)
![1,1'-Methylenebis[2-(undecyloxy)benzene]](/img/structure/B14367190.png)
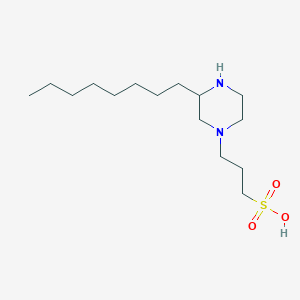

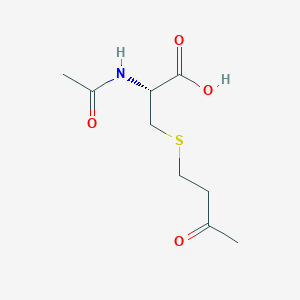
![2-(5-{4-[(9H-Fluoren-9-ylidene)methyl]phenyl}piperidin-2-YL)ethan-1-OL](/img/structure/B14367216.png)
![4-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]phenol](/img/structure/B14367231.png)
